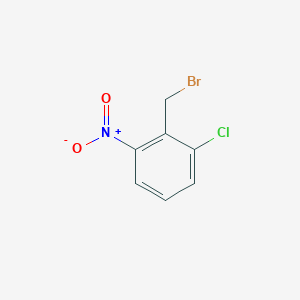

2-(Bromomethyl)-1-chloro-3-nitrobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(bromomethyl)-1-chloro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIVNONTLACJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204988 | |

| Record name | 2-(Bromomethyl)-1-chloro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56433-01-3 | |

| Record name | 2-(Bromomethyl)-1-chloro-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56433-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-1-chloro-3-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056433013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Bromomethyl)-1-chloro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-1-chloro-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)-1-chloro-3-nitrobenzene

CAS Number: 56433-01-3

This technical guide provides a comprehensive overview of 2-(bromomethyl)-1-chloro-3-nitrobenzene, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical properties, a plausible synthetic route with a detailed experimental protocol, and its significant application in the development of novel therapeutics.

Chemical Properties and Data

This compound, also known as 2-chloro-6-nitrobenzyl bromide, is a polysubstituted aromatic compound. Its trifunctional nature makes it a versatile reagent in organic synthesis.

| Property | Value | Source |

| CAS Number | 56433-01-3 | [1] |

| Molecular Formula | C₇H₅BrClNO₂ | [2] |

| Molecular Weight | 250.48 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [2] |

| Density | 1.755 g/cm³ | [2] |

| Refractive Index | 1.6110 (estimate) | [2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

| Synonyms | 2-chloro-6-nitrobenzyl bromide, 6-Chloro-2-nitrobenzyl bromide | [1] |

Synthesis of this compound

The synthesis of this compound is not extensively detailed in publicly available literature. However, a highly plausible and effective method is the free-radical bromination of the benzylic methyl group of 2-chloro-6-nitrotoluene. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN), in a non-polar solvent.

Experimental Protocol: Benzylic Bromination of 2-chloro-6-nitrotoluene

This protocol is adapted from established procedures for the benzylic bromination of substituted toluenes.

Materials:

-

2-chloro-6-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous non-polar solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

To a solution of 2-chloro-6-nitrotoluene (1.0 equivalent) in anhydrous carbon tetrachloride, add N-Bromosuccinimide (1.05 to 1.1 equivalents).

-

Add a catalytic amount of azobisisobutyronitrile (AIBN) (approximately 0.02 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (around 77°C for CCl₄) and maintain reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the precipitated succinimide.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining traces of HBr.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Applications in Drug Development

This compound is a crucial reactant in the synthesis of novel therapeutic agents. Its most notable application is in the preparation of selective inhibitors of Kynurenine Aminotransferase II (KAT II).

Role in the Synthesis of a KAT II Inhibitor

This compound is a key building block for the synthesis of the cyclic hydroxamic acid PF-04859989, which has been identified as a potent and selective inhibitor of both human and rat Kynurenine Aminotransferase II (KAT II).[2]

The Kynurenine Pathway and Schizophrenia

The kynurenine pathway is a major route of tryptophan metabolism. One of the key enzymes in this pathway, KAT II, is responsible for the synthesis of kynurenic acid (KYNA) in the brain. Elevated levels of KYNA have been implicated in the pathophysiology of schizophrenia and other psychiatric disorders. By inhibiting KAT II, the production of KYNA is reduced, which is a promising therapeutic strategy for treating the cognitive deficits associated with schizophrenia.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Kynurenine Pathway in the Context of Schizophrenia

Caption: Role of this compound in KAT II inhibition.

References

Unraveling the Molecular Weight of 2-(Bromomethyl)-1-chloro-3-nitrobenzene: A Technical Guide

For Immediate Release: Researchers, scientists, and professionals in drug development now have access to a concise technical guide detailing the molecular weight of 2-(Bromomethyl)-1-chloro-3-nitrobenzene. This document serves as a foundational resource, providing precise data essential for experimental design, chemical synthesis, and computational modeling.

Molecular Composition and Weight

The molecular weight of a compound is a critical parameter, influencing its chemical and physical properties, and is paramount for accurate stoichiometric calculations in experimental protocols. The molecular formula for this compound has been determined to be C₇H₅BrClNO₂.

The calculation of its molecular weight is derived from the sum of the atomic weights of its constituent atoms. The standard atomic weights for each element, as recognized by the International Union of Pure and Applied Chemistry (IUPAC), are presented in the table below.

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 5 | 1.008[1][2][3] | 5.040 |

| Bromine | Br | 1 | 79.904[4][5][6][7] | 79.904 |

| Chlorine | Cl | 1 | 35.45[8][9][10] | 35.45 |

| Nitrogen | N | 1 | 14.007[11][12][13][14] | 14.007 |

| Oxygen | O | 2 | 15.999[15][16][17][18] | 31.998 |

| Total | 250.476 |

Based on this comprehensive analysis, the molecular weight of this compound is 250.48 g/mol [19].

Logical Framework for Molecular Weight Determination

The process of calculating the molecular weight of a chemical compound is a fundamental procedure in chemistry. It follows a systematic and logical workflow, ensuring accuracy and reproducibility. The diagram below illustrates the steps taken to arrive at the molecular weight of this compound.

References

- 1. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 2. quora.com [quora.com]

- 3. Hydrogen - Wikipedia [en.wikipedia.org]

- 4. Bromine - Wikipedia [en.wikipedia.org]

- 5. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. byjus.com [byjus.com]

- 7. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 9. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 10. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 11. Nitrogen - Wikipedia [en.wikipedia.org]

- 12. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 15. princeton.edu [princeton.edu]

- 16. Oxygen - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Oxygen, atomic [webbook.nist.gov]

- 19. This compound | 56433-01-3 [amp.chemicalbook.com]

An In-depth Technical Guide to 2-(Bromomethyl)-1-chloro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(Bromomethyl)-1-chloro-3-nitrobenzene (CAS No. 56433-01-3). This compound is a key intermediate in the synthesis of various molecules of pharmaceutical interest, notably as a reactant in the preparation of the potent and selective kynurenine aminotransferase II (KAT II) inhibitor, PF-04859989, which has been investigated for the treatment of schizophrenia.[1][2][3][4] This document consolidates available physicochemical data, outlines a detailed experimental protocol for its synthesis via a Wohl-Ziegler bromination, and discusses its expected reactivity. Safety and handling information are also included to ensure its proper use in a laboratory setting.

Chemical Properties and Data

This compound is a polysubstituted aromatic compound. Its chemical structure incorporates a bromomethyl group, a chlorine atom, and a nitro group on a benzene ring. These functional groups contribute to its reactivity and specific applications in organic synthesis.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are estimated due to the limited availability of experimentally determined data in the literature.

| Property | Value | Source |

| CAS Number | 56433-01-3 | [5][6] |

| Molecular Formula | C₇H₅BrClNO₂ | [6] |

| Molecular Weight | 250.48 g/mol | [7] |

| Appearance | Solid (predicted) | |

| Melting Point | No data available | |

| Boiling Point | 295.6°C at 760 mmHg (Predicted) | |

| Density | 1.755 g/cm³ (Predicted) | |

| Refractive Index | 1.611 (Predicted) | |

| Solubility | No specific data available. Expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and other common organic solvents, with low solubility in water. |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons of the bromomethyl group, likely in the range of 4.5-5.0 ppm. The aromatic region would display a complex multiplet pattern corresponding to the three protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the benzylic carbon of the bromomethyl group and six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the chloro and nitro substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit strong absorption bands characteristic of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹) and C-H stretching of the aromatic ring. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Synthesis and Experimental Protocols

The most plausible and widely used method for the synthesis of this compound is the radical bromination of 2-chloro-6-nitrotoluene at the benzylic position. This reaction is a variation of the Wohl-Ziegler bromination.[8][9][10][11]

Proposed Synthetic Route: Wohl-Ziegler Bromination

The synthesis involves the reaction of 2-chloro-6-nitrotoluene with a source of bromine radicals, typically N-bromosuccinimide (NBS), in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is generally carried out in a non-polar solvent like carbon tetrachloride or a higher boiling point solvent like o-dichlorobenzene under reflux or heating.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the Wohl-Ziegler bromination of similar substrates. Optimization of reaction conditions may be necessary to achieve the best yield and purity.

Materials:

-

2-Chloro-6-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or o-dichlorobenzene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-6-nitrotoluene (1.0 equivalent) in carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02-0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Extraction: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield pure this compound.

Reactivity

The reactivity of this compound is primarily dictated by the benzylic bromide and the electron-deficient aromatic ring.

-

Benzylic Bromide: The bromomethyl group is a reactive site for nucleophilic substitution reactions (Sₙ2). The benzylic position enhances the reactivity towards nucleophiles, allowing for the introduction of various functional groups. This reactivity is central to its use as a building block in the synthesis of more complex molecules, such as the aforementioned KAT II inhibitor PF-04859989.

-

Aromatic Ring: The presence of two electron-withdrawing groups (chloro and nitro) deactivates the aromatic ring towards electrophilic aromatic substitution. However, these groups make the ring susceptible to nucleophilic aromatic substitution, although the reaction conditions would need to be carefully controlled.

Safety and Handling

This compound is expected to be a hazardous chemical. While specific toxicological data is not available, related compounds such as benzyl bromides are known to be lachrymators and skin irritants. The nitro group also suggests potential toxicity.

General Safety Precautions:

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

Hazard Decomposition Products:

Upon combustion, this compound may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen chloride, and nitrogen oxides.[9]

Conclusion

This compound is a valuable synthetic intermediate with demonstrated utility in the synthesis of pharmacologically active molecules. While a comprehensive set of experimentally determined physicochemical and spectroscopic data is not currently available in the public literature, its properties and reactivity can be reasonably predicted based on its structure and the behavior of analogous compounds. The provided synthetic protocol offers a reliable starting point for its preparation in a laboratory setting. As with all chemical reagents, appropriate safety precautions must be observed during its handling and use. Further research to fully characterize this compound would be beneficial for its broader application in medicinal chemistry and organic synthesis.

References

- 1. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 56433-01-3 [amp.chemicalbook.com]

- 6. This compound, CasNo.56433-01-3 Watson International Ltd United Kingdom [watson.lookchem.com]

- 7. 56433-01-3 | MFCD00055408 | 2-Bromomethyl-1-chloro-3-nitro-benzene | acints [acints.com]

- 8. Wohl-Ziegler Reaction [organic-chemistry.org]

- 9. Chemicals [chemicals.thermofisher.cn]

- 10. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 11. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

An In-depth Technical Guide to the Structure Elucidation of 2-(Bromomethyl)-1-chloro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 2-(bromomethyl)-1-chloro-3-nitrobenzene. Due to the limited availability of direct experimental spectroscopic data for this compound, this guide outlines a robust methodology for its synthesis and characterization based on established chemical principles and data from its immediate precursor, 2-chloro-6-nitrotoluene. This document details a proposed synthetic protocol, presents experimental spectroscopic data for the precursor, and provides predicted spectroscopic data for the target compound. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound, with the CAS number 56433-01-3, is a substituted aromatic compound with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional materials.[1] Its structure, featuring a reactive bromomethyl group and electron-withdrawing chloro and nitro substituents, makes it a versatile intermediate for introducing the 2-chloro-6-nitrobenzyl moiety into various molecular scaffolds. The precise characterization of this molecule is paramount for its effective utilization in research and development.

This guide will first detail the proposed synthesis of this compound from its precursor, 2-chloro-6-nitrotoluene. Subsequently, a comprehensive analysis of the spectroscopic data for the precursor will be provided, followed by a detailed prediction of the spectroscopic characteristics of the target molecule.

Synthesis of this compound

The most plausible and widely utilized method for the synthesis of benzylic bromides from the corresponding toluenes is through a free-radical bromination reaction. In this case, this compound can be synthesized from 2-chloro-6-nitrotoluene using a radical initiator and a brominating agent such as N-bromosuccinimide (NBS).

Caption: Synthetic workflow for this compound.

Experimental Protocol: Free-Radical Bromination

This protocol is based on established methods for the benzylic bromination of nitrotoluenes.

Materials:

-

2-chloro-6-nitrotoluene

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a dry round-bottom flask, dissolve 2-chloro-6-nitrotoluene (1.0 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the solid NBS, which is denser than the solvent, is consumed and replaced by the less dense succinimide byproduct.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Structure Elucidation of the Precursor: 2-Chloro-6-nitrotoluene

The unambiguous identification of the starting material is a prerequisite for confirming the structure of the final product. The following tables summarize the experimental spectroscopic data for 2-chloro-6-nitrotoluene.

Quantitative Spectroscopic Data for 2-Chloro-6-nitrotoluene

Table 1: ¹H NMR Data for 2-Chloro-6-nitrotoluene (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.7-7.9 | m | 1H | Aromatic CH |

| ~7.3-7.5 | m | 2H | Aromatic CH |

| 2.59 | s | 3H | -CH₃ |

Table 2: ¹³C NMR Data for 2-Chloro-6-nitrotoluene (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~150 | C-NO₂ |

| ~135 | C-Cl |

| ~132 | Aromatic CH |

| ~130 | Aromatic C-CH₃ |

| ~128 | Aromatic CH |

| ~125 | Aromatic CH |

| ~20 | -CH₃ |

Table 3: Key IR Absorption Bands for 2-Chloro-6-nitrotoluene

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (-CH₃) |

| ~1530 & ~1350 | Asymmetric & Symmetric N-O stretch (-NO₂) |

| ~800-700 | C-Cl stretch |

Table 4: Mass Spectrometry Data for 2-Chloro-6-nitrotoluene

| m/z | Interpretation |

| 171/173 | Molecular ion peak (M⁺, M+2⁺) due to ³⁵Cl and ³⁷Cl isotopes |

| 154/156 | [M-OH]⁺ (rearrangement) |

| 125/127 | [M-NO₂]⁺ |

| 90 | [M-NO₂-Cl]⁺ |

Predicted Structure Elucidation of this compound

Caption: Logical workflow for spectroscopic data prediction.

Predicted Quantitative Spectroscopic Data

Table 5: Predicted ¹H NMR Data for this compound (CDCl₃)

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~7.8-8.0 | m | 1H | Aromatic CH | Downfield shift due to proximity to electron-withdrawing groups. |

| ~7.4-7.6 | m | 2H | Aromatic CH | Similar to precursor, with slight downfield shift. |

| ~4.8 | s | 2H | -CH₂Br | Significant downfield shift from -CH₃ due to the electronegative bromine atom. |

Table 6: Predicted ¹³C NMR Data for this compound (CDCl₃)

| Predicted Chemical Shift (ppm) | Assignment | Rationale for Prediction |

| ~150 | C-NO₂ | Similar to precursor. |

| ~136 | C-Cl | Similar to precursor. |

| ~133-135 | Aromatic C-CH₂Br | Slight shift from the C-CH₃ position. |

| ~130-132 | Aromatic CH | Similar to precursor. |

| ~126-128 | Aromatic CH | Similar to precursor. |

| ~30-35 | -CH₂Br | Significant downfield shift from the -CH₃ carbon due to the electronegative bromine atom. |

Table 7: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Rationale for Prediction |

| ~3100-3000 | Aromatic C-H stretch | Unchanged from precursor. |

| ~2970-2860 | Aliphatic C-H stretch (-CH₂Br) | Similar region as -CH₃. |

| ~1530 & ~1350 | Asymmetric & Symmetric N-O stretch (-NO₂) | Unchanged from precursor. |

| ~1210 | C-Br stretch | Characteristic absorption for alkyl bromides. |

| ~800-700 | C-Cl stretch | Unchanged from precursor. |

Table 8: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation | Rationale for Prediction |

| 250/252/254 | Molecular ion peak (M⁺) | Presence of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes will give a characteristic isotopic pattern. |

| 171/173 | [M-Br]⁺ | Loss of the bromine radical. |

| 204/206 | [M-NO₂]⁺ | Loss of the nitro group. |

| 125 | [M-Br-NO₂]⁺ | Subsequent loss of the nitro group from the [M-Br]⁺ fragment. |

Conclusion

The structure of this compound can be confidently assigned through a combination of a plausible synthetic route and predictive spectroscopic analysis. The proposed synthesis via free-radical bromination of 2-chloro-6-nitrotoluene is a well-established and reliable method. While direct experimental spectroscopic data for the target compound is scarce, the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, based on the known data of the precursor and fundamental spectroscopic principles, provide a robust framework for its characterization. This technical guide serves as a comprehensive resource for researchers, enabling the synthesis and confident identification of this compound for its application in further scientific endeavors.

References

A Comprehensive Technical Guide to 2-(Bromomethyl)-1-chloro-3-nitrobenzene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(bromomethyl)-1-chloro-3-nitrobenzene, a key chemical intermediate. The document details its synonyms, chemical properties, a validated synthesis protocol, and its significant role as a precursor in the synthesis of the potent and selective Kynurenine Aminotransferase II (KAT II) inhibitor, PF-04859989. This guide is intended to be a valuable resource for professionals in organic synthesis and medicinal chemistry.

Chemical Identity and Synonyms

This compound is an aromatic organic compound with the chemical formula C₇H₅BrClNO₂. It is also known by several other names, which are essential to recognize when searching chemical databases and literature.

Synonyms:

-

2-chloro-6-nitrobenzyl bromide[1]

-

Benzene, 2-(bromomethyl)-1-chloro-3-nitro-

-

CAS Number: 56433-01-3[1]

-

EINECS Number: 260-179-8[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Weight | 250.48 g/mol | PubChem |

| Boiling Point | 295.6°C at 760 mmHg | ChemicalBook[1] |

| Density | 1.755 g/cm³ | ChemicalBook[1] |

| Flash Point | 132.6°C | ChemicalBook[1] |

| Molecular Formula | C₇H₅BrClNO₂ | PubChem |

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound from 2-chloro-6-nitrotoluene. This procedure is adapted from the supplementary information of the discovery of PF-04859989.

Experimental Protocol: Benzylic Bromination of 2-chloro-6-nitrotoluene

Materials:

-

2-chloro-6-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Chlorobenzene (PhCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

A solution of 2-chloro-6-nitrotoluene (1.0 equivalent) in chlorobenzene is prepared.

-

N-Bromosuccinimide (1.1 equivalents) and AIBN (0.1 equivalents) are added to the solution.

-

The reaction mixture is heated to 80 °C and stirred for 16 hours.

-

After cooling to room temperature, the mixture is filtered.

-

The filtrate is washed sequentially with saturated aqueous NaHCO₃ and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel, eluting with a gradient of 0-20% ethyl acetate in hexanes, to afford this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Application in Drug Discovery: Synthesis of PF-04859989

This compound is a crucial starting material in the synthesis of PF-04859989, a potent and irreversible inhibitor of Kynurenine Aminotransferase II (KAT II).[2] The inhibition of KAT II is a promising therapeutic strategy for cognitive impairments associated with schizophrenia and other psychiatric disorders.[2]

The Kynurenine Pathway and the Role of KAT II

The kynurenine pathway is a major metabolic route of the essential amino acid tryptophan.[3] Within this pathway, the enzyme KAT II catalyzes the conversion of kynurenine to kynurenic acid.[2] Elevated levels of kynurenic acid in the brain are associated with several neuropsychiatric disorders.[4] By irreversibly inhibiting KAT II, PF-04859989 reduces the production of kynurenic acid, offering a potential therapeutic benefit.[2]

Caption: The Kynurenine Pathway and inhibition of KAT II by PF-04859989.

This guide provides a foundational understanding of this compound for researchers and professionals. The detailed synthesis protocol and the context of its application in the development of a novel therapeutic agent underscore its importance in the field of medicinal chemistry.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The kynurenine pathway as a therapeutic target in cognitive and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-2-nitrobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, applications, and experimental considerations for 6-Chloro-2-nitrobenzyl bromide, a key reagent in photolabile chemistry. Designed for researchers and professionals in drug development and chemical biology, this document details its physicochemical characteristics, reactivity, and its role as a photolabile protecting group.

Introduction

6-Chloro-2-nitrobenzyl bromide belongs to the family of ortho-nitrobenzyl compounds, which are renowned for their utility as photolabile protecting groups (PPGs), often referred to as "caging" groups. These molecules allow for the temporary inactivation of a bioactive compound, which can then be released with spatiotemporal precision upon exposure to UV light. This light-induced activation is a powerful tool in cell biology, pharmacology, and materials science, enabling researchers to study dynamic processes with minimal invasion. The presence of the chloro-substituent at the 6-position can modulate the electronic properties and, consequently, the photolytic efficiency and absorption wavelength of the chromophore.

Physicochemical Properties

The fundamental properties of 6-Chloro-2-nitrobenzyl bromide are summarized below. Data for related isomers are provided for context, as specific experimental values for the 6-chloro isomer are not widely published.

| Property | Value | Source(s) |

| CAS Number | 56433-01-3 | [1] |

| Molecular Formula | C₇H₅BrClNO₂ | [1] |

| Molecular Weight | 250.48 g/mol | [1] |

| IUPAC Name | 2-(bromomethyl)-1-chloro-3-nitrobenzene | |

| Appearance | Pale yellow solid (presumed, based on isomers) | [2] |

| Melting Point | 44-46 °C (for 2-nitrobenzyl bromide) | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like Chloroform, DMSO, Ethyl Acetate (based on isomers) | [2] |

Spectroscopic Data

While specific spectra for 6-Chloro-2-nitrobenzyl bromide are not available in public databases, the expected spectral characteristics can be inferred from its structure and data from close analogs.

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂Br) significantly downfield, likely in the range of 4.8-5.0 ppm, due to the deshielding effects of the adjacent bromine and the aromatic ring. The aromatic protons would appear as complex multiplets between 7.5 and 8.2 ppm. For the related 2-nitrobenzyl bromide in DMSO-d₆, the benzylic protons appear at 4.84 ppm, and aromatic protons are observed between 7.55 and 8.05 ppm[4].

-

IR Spectroscopy: Key peaks would include strong absorptions corresponding to the nitro group (NO₂) at approximately 1520-1530 cm⁻¹ (asymmetric stretch) and 1340-1350 cm⁻¹ (symmetric stretch). Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and C-Cl and C-Br stretching would appear in the fingerprint region below 800 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), resulting in a complex molecular ion cluster around m/z 249/251/253. Common fragmentation would involve the loss of the bromine atom (-Br) to give a fragment around m/z 170/172, and cleavage of the benzyl C-C bond[5].

Reactivity, Stability, and Handling

Reactivity and Stability: 6-Chloro-2-nitrobenzyl bromide is a reactive benzylic bromide. The benzylic carbon is electrophilic and susceptible to nucleophilic substitution, which is the basis for its use in protecting functional groups like alcohols, carboxylic acids, and amines. The compound is expected to be sensitive to moisture and light. Like other nitroaromatics, it is thermally stable to a point but may decompose energetically at high temperatures. It is incompatible with strong bases, amines, and oxidizing agents[6].

Handling and Safety: Based on safety data for isomeric and related compounds, 6-Chloro-2-nitrobenzyl bromide should be handled as a hazardous substance. It is expected to be corrosive and cause severe skin burns and eye damage. It is also likely harmful if swallowed or inhaled. Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store the compound in a tightly sealed container in a cool, dry, dark place, away from incompatible materials.

Application as a Photolabile Protecting Group

The primary application of 6-Chloro-2-nitrobenzyl bromide is in the "caging" of bioactive molecules. The ortho-nitrobenzyl moiety serves as a chromophore that, upon absorption of UV light (typically in the 300-365 nm range), undergoes an intramolecular rearrangement to release the protected molecule.

Mechanism of Photolysis (Uncaging)

The uncaging process proceeds via a well-established Norrish Type II photoreaction. This intramolecular process is initiated by the photoexcitation of the nitro group, leading to the abstraction of a benzylic hydrogen atom. This forms an aci-nitro intermediate, which then rearranges to release the caged substrate and the byproduct, 6-chloro-2-nitrosobenzaldehyde. The overall process is traceless, as light is the only "reagent" required for deprotection[7].

The workflow for using 6-Chloro-2-nitrobenzyl bromide as a photolabile protecting group is depicted below.

Experimental Protocols

Synthesis of 6-Chloro-2-nitrobenzyl Bromide

This procedure is adapted from methods for synthesizing nitrobenzyl bromides via free-radical bromination of the corresponding nitrotoluene[8][9].

Diagram of Synthesis Workflow:

Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-nitrotoluene (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or chlorobenzene under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: Add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) while irradiating with a tungsten lamp or a standard heat lamp to facilitate radical initiation. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The solid succinimide byproduct can be removed by vacuum filtration.

-

Isolation: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system, such as ethanol or hexane, to yield the pure 6-Chloro-2-nitrobenzyl bromide.

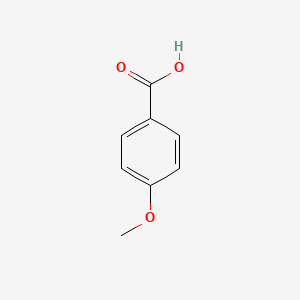

Caging of a Carboxylic Acid (General Protocol)

This protocol describes the protection of a carboxylic acid functional group by converting it into a 6-chloro-2-nitrobenzyl ester.

Methodology:

-

Dissolution: Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile.

-

Deprotonation: Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃, 1.5 eq) or DBU (1.2 eq), to the solution and stir at room temperature for 20-30 minutes to form the carboxylate salt.

-

Alkylation: Add a solution of 6-Chloro-2-nitrobenzyl bromide (1.1 eq) in the same solvent to the reaction mixture.

-

Reaction: Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

-

Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure caged ester.

Photolytic Deprotection (Uncaging Protocol)

This protocol outlines the general procedure for releasing the active molecule from its caged form.

Methodology:

-

Sample Preparation: Dissolve the purified 6-chloro-2-nitrobenzyl-caged compound in a suitable solvent. For biological experiments, this is often an aqueous buffer (e.g., PBS, TRIS) containing a small amount of a co-solvent like DMSO or methanol to ensure solubility. The concentration should be optimized based on the quantum yield of the caging group and the desired final concentration of the active molecule.

-

Irradiation: Irradiate the solution with a UV light source. A medium-pressure mercury lamp with filters to isolate the 365 nm line is commonly used[10]. Alternatively, UV LEDs with a specific wavelength can be employed. The duration and intensity of irradiation will depend on the concentration of the caged compound, the quantum yield, and the volume of the solution.

-

Monitoring: The progress of the uncaging reaction can be monitored by HPLC or UV-Vis spectroscopy by observing the disappearance of the caged compound's peak and the appearance of the released substrate's peak.

-

Post-Photolysis: The resulting solution contains the released active molecule, the 6-chloro-2-nitrosobenzaldehyde byproduct, and any unreacted caged compound. For many biological applications, this mixture is used directly. It is important to run control experiments to ensure that the photolysis byproduct or the remaining caged compound do not interfere with the biological system under investigation[11].

Conclusion

6-Chloro-2-nitrobenzyl bromide is a valuable, albeit not extensively characterized, member of the photolabile protecting group family. Its utility stems from the core reactivity of the ortho-nitrobenzyl scaffold, allowing for the light-mediated release of functional molecules. While it shares mechanistic similarities with its more common isomers, the specific influence of the 6-chloro substituent on its photophysical properties, such as quantum yield and absorption maximum, requires further empirical study. The experimental protocols provided herein serve as a robust starting point for researchers aiming to leverage this reagent for the precise spatiotemporal control of biological and chemical processes. As with all reactive and photochemically active compounds, appropriate safety precautions are paramount during its synthesis, handling, and application.

References

- 1. 56433-01-3 | MFCD00055408 | 6-Chloro-2-nitrobenzyl bromide [aaronchem.com]

- 2. 2-Nitrobenzyl bromide | 3958-60-9 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 2-Nitrobenzyl bromide(3958-60-9) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Nitrobenzyl bromide [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Nitrobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. seas.upenn.edu [seas.upenn.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

Physical and chemical properties of 2-(Bromomethyl)-1-chloro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Bromomethyl)-1-chloro-3-nitrobenzene, a halogenated nitroaromatic compound with applications as a chemical intermediate. This document collates available data on its physicochemical properties, reactivity, and synthetic methodologies, offering a valuable resource for professionals in organic synthesis and drug development.

Chemical Identity and Physical Properties

This compound is a polysubstituted benzene derivative. A summary of its key identifiers and known physical properties is presented in Table 1. While some experimental data is available, several properties are yet to be reported in the literature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Notes |

| IUPAC Name | This compound | - |

| Synonyms | 6-Chloro-2-nitrobenzyl bromide, 2-chloro-6-nitrobenzyl bromide | [1] |

| CAS Number | 56433-01-3 | [1] |

| Molecular Formula | C₇H₅BrClNO₂ | [1] |

| Molecular Weight | 250.48 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | Data not available | - |

| Boiling Point | 295.6 °C at 760 mmHg | - |

| Density | 1.755 g/cm³ | - |

| Flash Point | 132.6 °C | - |

| Solubility | Data not available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | - |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C. | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the benzylic protons of the bromomethyl group. The aromatic protons would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts influenced by the electron-withdrawing effects of the nitro and chloro groups. The benzylic protons of the -CH₂Br group would likely appear as a singlet in the range of δ 4.5-5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the bromomethyl group is expected to appear in the range of δ 30-40 ppm. The aromatic carbons will resonate in the region of δ 120-150 ppm, with the carbons directly attached to the electron-withdrawing nitro and chloro groups appearing at the lower field end of this range.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present:

-

Aromatic C-H stretching: Around 3000-3100 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: Strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

-

C-Br stretching: In the fingerprint region, typically between 500-600 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) and characteristic isotopic peaks for the presence of bromine (M+2 in approximately a 1:1 ratio) and chlorine (M+2 in approximately a 3:1 ratio). Fragmentation would likely involve the loss of the bromine atom, the nitro group, and other fragments from the benzene ring.

Chemical Properties and Reactivity

The reactivity of this compound is primarily dictated by the benzylic bromide and the substituted aromatic ring.

-

Benzylic Bromide Reactivity: The bromomethyl group is a reactive site for nucleophilic substitution reactions. The benzylic position is stabilized by the adjacent aromatic ring, facilitating both SN1 and SN2 reactions.[2] This allows for the introduction of a variety of functional groups by reaction with nucleophiles such as amines, alcohols, and thiols.

-

Aromatic Ring Reactivity: The benzene ring is highly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the nitro group and the chloro substituent. Electrophilic substitution, if it occurs, would be directed to the positions meta to the nitro group. The ring is, however, activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Synthesis

A plausible synthetic route to this compound is the free-radical bromination of 2-chloro-6-nitrotoluene at the benzylic position. This type of reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light or heat.[2]

Logical Workflow for Synthesis

The synthesis can be visualized as a two-step process starting from o-nitrotoluene, as outlined in the following workflow diagram.

Experimental Protocol: Benzylic Bromination of 2-Chloro-6-nitrotoluene (General Procedure)

This protocol is a general method for benzylic bromination and should be optimized for the specific substrate.

Materials:

-

2-Chloro-6-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert atmosphere (Nitrogen or Argon)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Light source (e.g., a sunlamp, if required)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-nitrotoluene (1 equivalent) in a suitable solvent (e.g., CCl₄).

-

Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).[3]

-

Heat the reaction mixture to reflux under an inert atmosphere. Irradiation with a light source may be necessary to initiate the reaction.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Applications in Drug Development and Research

This compound serves as a versatile building block in organic synthesis. Its utility is highlighted by its use as a reactant in the synthesis of cyclic hydroxamic acid PF-04859989, which is a potent and selective inhibitor of kynurenine aminotransferase II (KAT II).[4] KAT II is a target for the treatment of schizophrenia, indicating the potential of derivatives of this compound in the development of novel therapeutics.

The presence of multiple reactive sites allows for the construction of complex molecular architectures, making it a valuable intermediate for creating libraries of compounds for drug discovery screening.

Safety and Handling

Detailed toxicological data for this compound is not available. However, as a halogenated nitroaromatic compound and a benzylic bromide, it should be handled with caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to store the compound under an inert atmosphere at low temperatures to prevent decomposition.[1]

Conclusion

This compound is a valuable chemical intermediate with established applications in the synthesis of biologically active molecules. While a complete experimental profile of its physical and chemical properties is not yet available, this guide provides a comprehensive summary of the current knowledge. Further experimental investigation is warranted to fully characterize its properties and expand its applications in organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to 2-(Bromomethyl)-1-chloro-3-nitrobenzene

Executive Summary

This technical guide provides a comprehensive overview of 2-(bromomethyl)-1-chloro-3-nitrobenzene, a key chemical intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, a robust two-step synthesis pathway with complete experimental protocols, and its significant application in the development of therapeutic agents. All quantitative data is presented in structured tables for clarity, and logical workflows are illustrated using diagrams.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted benzene derivative. Its structure incorporates three distinct functional groups—bromomethyl, chloro, and nitro—making it a versatile reagent for introducing a 2-chloro-6-nitrobenzyl moiety in the synthesis of more complex molecules.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 56433-01-3[1][2] |

| Synonyms | 2-chloro-6-nitrobenzyl bromide, 6-Chloro-2-nitrobenzyl bromide[1][2] |

| Molecular Formula | C₇H₅BrClNO₂[1] |

| Molecular Weight | 250.48 g/mol |

| EINECS Number | 260-179-8[1][2] |

Physicochemical Data

The properties of this compound make it suitable for various organic reactions, though appropriate handling under controlled conditions is necessary.

| Property | Value | Source |

| Appearance | Light yellow to yellow solid | [1] |

| Density | 1.755 g/cm³ | [1][2] |

| Boiling Point | 295.6°C at 760 mmHg | [2] |

| Flash Point | 132.6°C | [2] |

| Refractive Index | 1.6110 (estimate) | [1] |

| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is most effectively achieved via a two-step process starting from o-nitrotoluene. The first step involves the chlorination of the aromatic ring to form the intermediate 2-chloro-6-nitrotoluene, followed by a selective free-radical bromination of the methyl group.

References

Spectroscopic and Synthetic Profile of 2-(Bromomethyl)-1-chloro-3-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the aromatic compound 2-(Bromomethyl)-1-chloro-3-nitrobenzene. Due to the limited availability of direct experimental data for this specific isomer, this document presents a plausible synthetic pathway derived from established chemical principles and predicted spectroscopic data based on the analysis of substituent effects. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a polysubstituted aromatic compound with the molecular formula C₇H₅BrClNO₂. The molecule features a benzene ring substituted with a bromomethyl group, a chlorine atom, and a nitro group. The relative positions of these substituents significantly influence the chemical reactivity and spectroscopic properties of the compound.

Molecular Structure:

Caption: Molecular structure of this compound.

Proposed Synthesis

Experimental Protocol: Synthesis of this compound

This protocol is a proposed method and should be adapted and optimized under appropriate laboratory conditions.

Materials and Reagents:

-

2-Chloro-6-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-nitrotoluene (1.0 equivalent) in carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN.

-

Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical chain reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is scarce. The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key IR absorption bands, along with expected mass spectrometry fragments. These predictions are based on established substituent effects on the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 | 7.6 - 7.8 | d | 1H |

| H-5 | 7.4 - 7.6 | t | 1H |

| H-6 | 7.8 - 8.0 | d | 1H |

| -CH₂Br | 4.5 - 4.7 | s | 2H |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Cl) | 133 - 135 |

| C-2 (C-CH₂Br) | 130 - 132 |

| C-3 (C-NO₂) | 148 - 150 |

| C-4 | 125 - 127 |

| C-5 | 128 - 130 |

| C-6 | 123 - 125 |

| -CH₂Br | 30 - 33 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretch |

| 1520 - 1540 | Asymmetric NO₂ stretch |

| 1340 - 1360 | Symmetric NO₂ stretch |

| 1200 - 1220 | C-Br stretch |

| 750 - 780 | C-Cl stretch |

| 800 - 850 | C-H out-of-plane bend (aromatic) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 249/251/253 | [M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl) |

| 170/172 | [M - Br]⁺ |

| 204/206 | [M - NO₂]⁺ |

| 125 | [C₇H₅Cl]⁺ |

Conclusion

This technical guide provides a foundational understanding of this compound, focusing on its synthesis and predicted spectroscopic characteristics. The proposed synthetic route offers a practical approach for its preparation, while the predicted spectral data serves as a useful reference for its characterization. Researchers and professionals in the field can utilize this information for the design of new synthetic strategies and the identification of this compound in complex mixtures. Further experimental validation of the proposed synthesis and spectroscopic data is encouraged to build upon the information presented herein.

An In-depth Technical Guide to 2-(Bromomethyl)-1-chloro-3-nitrobenzene for Researchers and Drug Development Professionals

An essential building block in the synthesis of novel therapeutics, 2-(Bromomethyl)-1-chloro-3-nitrobenzene is a commercially available compound with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of its properties, a plausible synthetic route, and its application in the development of targeted enzyme inhibitors.

This document details the chemical and physical characteristics of this compound, offering a valuable resource for researchers and scientists. Furthermore, it outlines a detailed experimental protocol for its synthesis, adapted from established methods for analogous compounds. A key focus of this guide is the compound's role as a crucial intermediate in the synthesis of PF-04859989, a potent and selective inhibitor of Kynurenine Aminotransferase II (KAT II), a target of interest in the treatment of neurological disorders.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound (CAS No. 56433-01-3) is presented below. This information has been compiled from various chemical suppliers and safety data sheets.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrClNO₂ | ChemicalBook[1] |

| Molecular Weight | 250.48 g/mol | PubChem |

| Appearance | Light yellow to yellow solid | ChemicalBook[1] |

| Density | 1.755 g/cm³ | ChemicalBook[1] |

| Refractive Index | 1.6110 (estimate) | ChemicalBook[1] |

| Storage Temperature | 2-8°C, under inert gas | ChemicalBook[1] |

Safety Information: this compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Proposed Synthesis of this compound

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the searched literature, a plausible and effective method can be derived from established procedures for the bromination of similar benzylic compounds, such as the synthesis of 2-nitrobenzyl bromide. The proposed synthesis involves the free-radical bromination of 2-chloro-6-nitrotoluene.

Experimental Protocol: Free-Radical Bromination of 2-Chloro-6-nitrotoluene

This protocol is based on analogous bromination reactions and should be optimized for specific laboratory conditions.

Materials:

-

2-Chloro-6-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for reflux and work-up

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve 2-chloro-6-nitrotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator like AIBN or BPO to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: The filtrate is then washed with water and a saturated sodium bicarbonate solution to remove any remaining acidic impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford the final product as a solid.

References

An In-depth Technical Guide to the Material Safety Data Sheet for 2-(Bromomethyl)-1-chloro-3-nitrobenzene

Disclaimer: This document has been compiled from publicly available safety data sheets and chemical databases. While every effort has been made to ensure accuracy, this guide should be used for informational purposes only. Always refer to the official Safety Data Sheet (SDS) provided by the manufacturer and follow all institutional and regulatory safety protocols.

This technical guide provides a comprehensive overview of the safety information for 2-(Bromomethyl)-1-chloro-3-nitrobenzene, a compound utilized in chemical synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identification and Physical Properties

Proper identification and understanding of the physical and chemical properties of a substance are fundamental to its safe handling.

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 56433-01-3 | [1][2] |

| EINECS Number | 260-179-8 | [2] |

| Molecular Formula | C7H5BrClNO2 | [2] |

| Molecular Weight | 250.48 g/mol | [2] |

| Synonyms | 2-chloro-6-nitrobenzyl bromide, 6-CHLORO-2-NITROBENZYL BROMIDE | [2] |

| Property | Value | Source |

| Appearance | Light yellow to yellow solid | [1] |

| Density | 1.755 g/cm³ | [1] |

| Refractive Index | 1.6110 (estimate) | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Hazard Identification and Classification

Potential Hazards (based on related compounds):

-

Harmful if swallowed, in contact with skin, or if inhaled.[4][5]

-

Causes severe skin burns and eye damage.[3]

Handling and Storage

Safe handling and storage practices are crucial to prevent exposure and accidents.

| Procedure | Protocol | Source |

| Handling | Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust and aerosols. Wash hands thoroughly after handling. | [6][7][8][9] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere at 2-8°C. Keep away from incompatible materials such as strong oxidizing agents. | [1][6][7] |

Exposure Controls and Personal Protection

Appropriate engineering controls and personal protective equipment (PPE) must be used to minimize exposure.

| Control/Protection | Specification | Source |

| Engineering Controls | Work in a well-ventilated area. Ensure eyewash stations and safety showers are readily accessible. | [7][9] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. | [3][9] |

| Skin Protection | Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing. | [3][6][7][9] |

| Respiratory Protection | If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator. | [7] |

First-Aid and Fire-Fighting Measures

In case of exposure or fire, immediate and appropriate action is necessary.

| Situation | First-Aid Measures | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [2][6] |

| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water. Seek medical attention. | [2][6] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [2][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][6] |

| Fire-Fighting | Protocol | Source |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [8][10] |

| Specific Hazards | May produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide upon combustion. | [7] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear. | [7][8][10] |

Experimental Protocols & Workflows

Standard Handling Protocol

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

Methodology:

-

Preparation: Before handling, ensure that the work area (a certified chemical fume hood) is clean and uncluttered. Verify that an eyewash station and safety shower are accessible and operational.

-

Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or equivalent), and chemical safety goggles.

-

Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize inhalation exposure. Use a spatula for solid transfers and avoid creating dust. If there is a risk of dust formation, use appropriate respiratory protection.

-

In Use: Keep the container tightly closed when not in use. Avoid contact with skin and eyes.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.

Spill Cleanup Protocol

In the event of a spill, the following procedure should be followed.

Methodology:

-

Evacuation and Ventilation: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.

-

Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or earth to contain the spill.

-

Collection: Carefully sweep up or collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.

-

Personal Protection: All personnel involved in the cleanup must wear appropriate PPE.

Visualizations

Safety Information Workflow

Caption: Logical flow of safety information for chemical handling.

Safe Handling Experimental Workflow

Caption: Step-by-step workflow for safe laboratory handling.

References

- 1. This compound | 56433-01-3 [amp.chemicalbook.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 2-(Bromomethyl)-1-chloro-4-nitrobenzene | C7H5BrClNO2 | CID 2764032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. oxfordlabchem.com [oxfordlabchem.com]

- 9. benchchem.com [benchchem.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Reactivity Profile of 2-(Bromomethyl)-1-chloro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 2-(Bromomethyl)-1-chloro-3-nitrobenzene. The presence of a benzylic bromide, a chloro substituent, and a nitro group on the aromatic ring imparts a unique and versatile chemical character to this molecule. This document details its expected reactivity at each functional site, supported by established principles of organic chemistry and data from analogous structures. Detailed experimental protocols for key transformations are provided, along with a discussion of the electronic and steric effects that govern its reactivity. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a polysubstituted aromatic compound featuring three distinct functional groups that dictate its chemical behavior. The primary reactive center is the benzylic bromide, which is highly susceptible to nucleophilic substitution. The aromatic ring itself is influenced by the competing electronic effects of the chloro and nitro substituents, rendering it electron-deficient and influencing its susceptibility to both electrophilic and nucleophilic aromatic substitution. Understanding the interplay of these functional groups is crucial for the strategic design of synthetic routes utilizing this versatile building block.

Core Reactivity Profile

The reactivity of this compound can be dissected by considering its three main components: the benzylic bromide, the chloro-substituted aromatic ring, and the nitro-substituted aromatic ring.

Benzylic Bromide Reactivity: The Primary Site of Nucleophilic Attack

The bromomethyl group is the most reactive site of the molecule. As a benzylic halide, the carbon-bromine bond is activated towards nucleophilic substitution (S_N2) reactions. The adjacent benzene ring stabilizes the transition state of the S_N2 reaction, leading to enhanced reactivity compared to a typical primary alkyl halide. The presence of electron-withdrawing groups (the chloro and nitro substituents) on the ring further enhances the electrophilicity of the benzylic carbon, making it an excellent substrate for a wide range of nucleophiles.

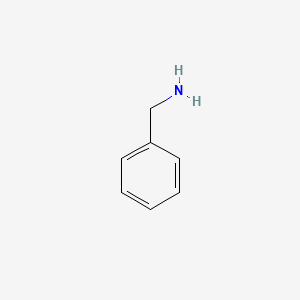

Common nucleophilic substitution reactions at the benzylic position include:

-

Reaction with Amines: Forms substituted benzylamines, which are common motifs in pharmacologically active compounds.

-

Reaction with Alcohols/Phenols: Yields benzyl ethers under basic conditions.

-

Reaction with Thiols: Produces benzyl thioethers.

-

Reaction with Azide Ion: A facile reaction to introduce an azide group, which can be subsequently reduced to an amine or used in "click" chemistry.

-

Reaction with Cyanide Ion: A method for carbon chain extension, forming a benzyl cyanide derivative. This nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.

-

Formation of Phosphonium Salts for Wittig Reaction: Reaction with triphenylphosphine readily forms a phosphonium salt, which can be converted to a Wittig reagent for the synthesis of alkenes from carbonyl compounds.

Aromatic Ring Reactivity: The Influence of Chloro and Nitro Substituents

The aromatic ring of this compound is significantly influenced by the electronic effects of the chloro and nitro groups.

-

Electrophilic Aromatic Substitution (EAS): Both the chloro and nitro groups are deactivating towards EAS due to their electron-withdrawing inductive effects. The nitro group is a strong deactivator and a meta-director. The chloro group is also deactivating but is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. The combined effect of these two groups makes the ring highly electron-deficient and generally unreactive towards EAS. If forced, substitution would be directed by the interplay of these directing effects, likely leading to a mixture of products.

-